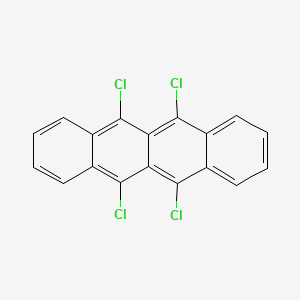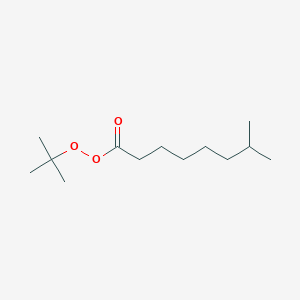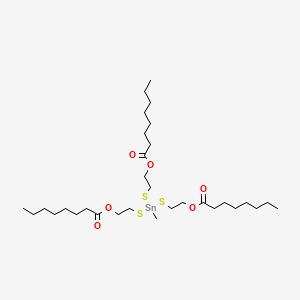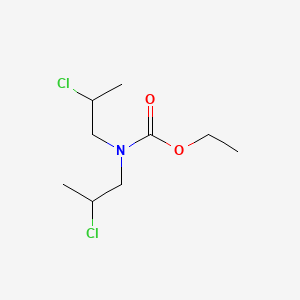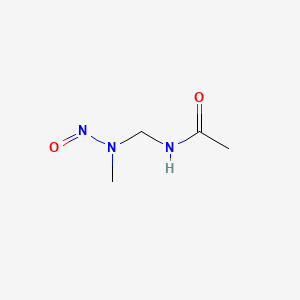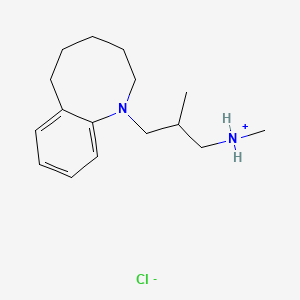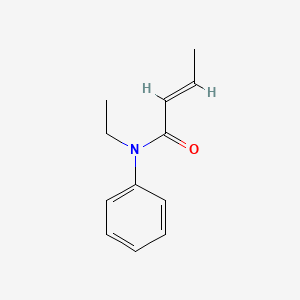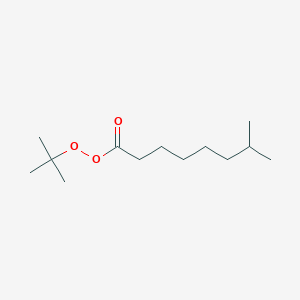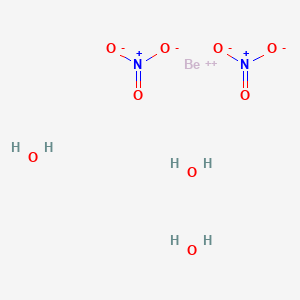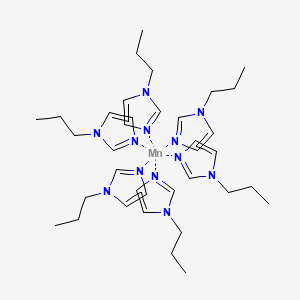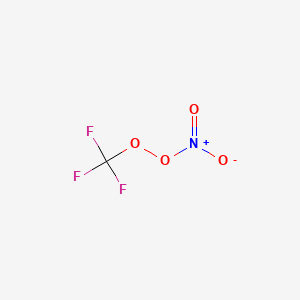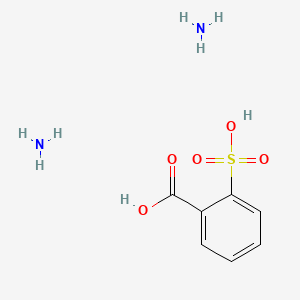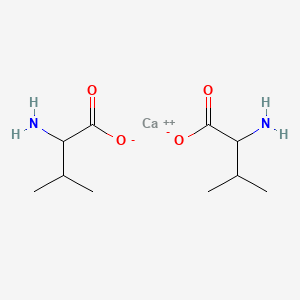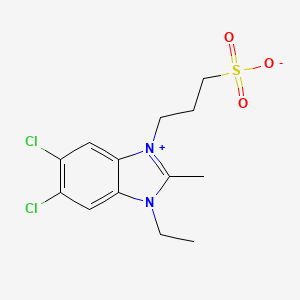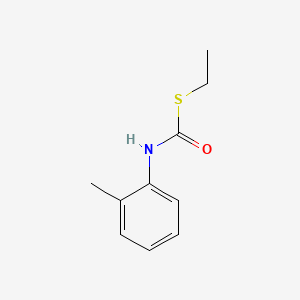
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester is a chemical compound with the molecular formula C10H13NOS. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by the presence of a carbamothioic acid group attached to a 2-methylphenyl ring, with an S-ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (2-methylphenyl)-, S-ethyl ester typically involves the reaction of 2-methylphenyl isothiocyanate with ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
2-methylphenyl isothiocyanate+ethanol→Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbamothioic acid, (2-methylphenyl)-, S-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or other proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamothioic acid, (2-methylphenyl)-, S-methyl ester
- Carbamothioic acid, (2-methylphenyl)-, S-propyl ester
- Carbamothioic acid, (2-methylphenyl)-, S-butyl ester
Uniqueness
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to its analogs, the S-ethyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
56265-09-9 |
|---|---|
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
S-ethyl N-(2-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) |
Clave InChI |
GASUYEPBLTXVIL-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


